Diindium

Organic Synthesis Barbier Reaction Chemoselectivity

Synthetic challenges with water-sensitive organometallics? Diindium reagents provide a robust solution for aqueous Barbier-type allylations with predictable chemoselectivity. • Exclusive homoallylic alcohol formation using 3-bromo-1-iodopropene precursor, eliminating vinyloxirane contamination. • Aqueous NH4Cl/THF media - no solvent drying required, reducing cost and safety burden. • Stepwise cascade with imines and Pd(PPh3)4 for one-pot synthesis of N-aryl homoallylic amines.

Molecular Formula In2
Molecular Weight 229.64 g/mol
Cat. No. B1246790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiindium
Molecular FormulaIn2
Molecular Weight229.64 g/mol
Structural Identifiers
SMILES[In]#[In]
InChIInChI=1S/2In
InChIKeyQYHNIMDZIYANJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diindium Reagents: Organometallic Precision in Aqueous Chemistry


Diindium reagents are advanced organometallic complexes characterized by two indium atoms within a single molecular framework, functioning primarily as potent dianion equivalents in Barbier-type carbon–carbon bond-forming reactions [1]. Unlike common monometallic organometallics, these allylic-type diindium species enable unique stepwise cascade couplings with electrophiles, often proceeding in aqueous media without the need for anhydrous solvents or external promoters [2]. Their reactivity profile bridges the gap between classical, water-sensitive organomagnesium reagents and less reactive organozinc species, making them strategic synthetic intermediates for complex molecule construction.

Reactivity Dianion equivalent for Barbier-type C–C bond formation
Medium Aqueous-compatible; eliminates anhydrous solvent requirements
Cascade Stepwise cascade couplings with electrophiles in one-pot sequences

Why Generic Substitution Fails for Diindium Reagents


Generic substitution of diindium reagents with classical mono-indium or zinc-based allylation reagents leads to divergent reaction outcomes and diminished synthetic efficiency. Unlike simple allylindium species that produce vinyloxiranes, allylic diindium reagents direct coupling toward homoallylic alcohols, demonstrating fundamentally different chemoselectivity [1]. Furthermore, while organozinc and Grignard reagents require strictly anhydrous conditions and often promoters, diindium reagents operate effectively in water, eliminating the need for solvent drying and enabling one-pot cascade sequences that are unattainable with conventional alternatives [2]. These mechanistic and operational disparities render direct substitution scientifically unsound for applications demanding precise product profiles or green chemistry compliance.

Diindium Reagent
Typical Substitute
Chemoselectivity
Directs coupling to homoallylic alcohols
Mono-indium forms vinyloxiranes; product divergence limits interchangeability
Water tolerance
Reaction proceeds in aqueous media without drying
Grignard/Zn reagents require strict anhydrous conditions; protonolysis destroys reactivity
Operational cascade
Enables one-pot cascade sequences with imines and halides
Stepwise protocols with conventional organometallics; cannot replicate cascade efficiency

Quantitative Differentiation: A Procurement-Driven Evidence Guide


Product Selectivity: Diindium vs. γ-Bromoallylindium Coupling

Under identical Barbier-type conditions (2:2:1 ratio of indium/1,3-dibromopropene/benzaldehyde in DMA, 0 °C), the allylic diindium reagent (4a) delivers the homoallylic alcohol 1-phenylbut-3-en-1-ol in 42% yield, while the competing γ-bromoallylindium reagent (3a) produces 2-phenyl-3-vinyloxirane in 38% yield [1]. This divergent product selectivity is mechanistically driven by the dianion character of the diindium intermediate, which bypasses the oxirane-forming pathway.

Product selectivity: diindium vs. γ-bromoallylindium
Head-to-head
Diindium yields homoallylic alcohol (42%); mono-indium gives vinyloxirane (38%). Product distribution ratio 52:48.
Reported divergent product chemoselectivity under identical Barbier conditions.
Conditions: Indium powder, 1,3-dibromopropene, benzaldehyde in DMA, 0 °C.
Organic Synthesis Barbier Reaction Chemoselectivity

Water Tolerance: Indium-Mediated vs. Grignard and Organozinc Reagents

Indium-mediated allylations, including those using diindium reagents, proceed efficiently in aqueous media without the need for anhydrous solvents or inert atmospheres [1], whereas Grignard reagents (organomagnesium) are rapidly destroyed by protonolysis in the presence of water and require rigorous exclusion of moisture [1]. This operational advantage is further quantified by the fact that indium-mediated allylations in aqueous media maintain high yields and stereoselectivity, while the corresponding zinc-mediated reactions often require anhydrous THF and exhibit slightly lower stereoselectivity [2].

Water tolerance: indium vs. Grignard/Zn
Class-level
Indium-mediated allylation proceeds in aqueous NH₄Cl/THF; Grignard/Zn require anhydrous conditions, with slightly lower stereoselectivity for Zn.
Supports green chemistry workflow; eliminates solvent drying and enables aqueous one-pot protocols.
Class-level inference; verify for specific substrate scope.
Green Chemistry Aqueous Synthesis Barbier Reaction

Exclusive Diindium Generation via Halogen Precursor Tuning

Switching the dihalopropene precursor from 1,3-dibromopropene (2) to 3-bromo-1-iodopropene (5) exclusively generates the allylic diindium reagent, completely suppressing the γ-haloallylindium byproduct [1]. Under these conditions, the homoallylic alcohol product is obtained in high yield without formation of the competing vinyloxirane product. The ratio of diindium/γ-haloallylindium increases systematically with halogen substitution (Cl < Br < I), allowing precise control over reagent speciation [1].

Exclusive diindium via halogen tuning
Head-to-head
3-Bromo-1-iodopropene gives exclusive diindium reagent, homoallylic alcohol with no vinyloxirane detected; dibromo precursor yields mixture (diindium selectivity ~48–69%).
Precursor choice controls reagent speciation; iodo-precursor eliminates byproduct separation costs.
Systematic halogen effect (Cl
Chemodivergence: Diindium A vs. B
Head-to-head
Diindium A yields vinylindium (mono-addition); Diindium B gives 1,3- and 1,5-diols via spontaneous double addition with benzaldehyde.
Reported chemodivergence enables predictable mono- or bis-addition pathways from same aldehyde.
Diindium A from 3-bromo-1-iodopropene; B from 4-bromo-2-iodobut-2-ene.
Reagent Selectivity Organometallic Chemistry Process Optimization

Chemodivergent Reactivity: Diindium A vs. Diindium B

Diindium A (derived from 3-bromo-1-iodopropene) reacts with one equivalent of benzaldehyde to yield vinylindium compounds suitable for subsequent cross-coupling, while Diindium B (derived from 4-bromo-2-iodobut-2-ene) undergoes spontaneous double addition with benzaldehyde to yield 1,3- and 1,5-diols [1]. This chemodivergence is a direct consequence of the structural difference between the two diindium reagents, enabling tunable product complexity from a single aldehyde input.

Chemodivergence: Diindium A vs. B
Head-to-head
Diindium A yields vinylindium (mono-addition); Diindium B gives 1,3- and 1,5-diols via spontaneous double addition with benzaldehyde.
Reported chemodivergence enables predictable mono- or bis-addition pathways from same aldehyde.
Diindium A from 3-bromo-1-iodopropene; B from 4-bromo-2-iodobut-2-ene.
Cascade Reactions Chemodivergence Structural Diversity

Optimal Application Scenarios for Research and Industry


One-Pot Cascade Synthesis of Homoallylic Amines

Leveraging the unique ability of allylic diindium reagents to react first with imines and then, in the presence of Pd(PPh₃)₄, with organic halides, linear N-aryl and N-tosyl homoallylic amines can be assembled in a single-pot operation without isolation of intermediates [3]. This cascade approach, demonstrated by Hirashita et al. with Diindium A, eliminates multiple workup steps and reduces solvent consumption, directly benefiting both academic research laboratories and pharmaceutical process development groups seeking step-economical routes to amine libraries.

Aqueous Barbier Allylation for Green Intermediate Production

The intrinsic water compatibility of indium-mediated Barbier reactions, including diindium-based protocols, enables the allylation of carbonyl compounds in aqueous NH₄Cl/THF mixtures without pre-drying of solvents or glassware [2]. This scenario is particularly advantageous for large-scale pharmaceutical intermediate production where solvent drying operations represent a significant cost and safety burden; the use of diindium reagents generated from 3-bromo-1-iodopropene ensures exclusive homoallylic alcohol formation, minimizing purification overhead.

Structural Diversification via Diindium A/B Chemodivergence

When a synthetic program requires either vinylindium intermediates for cross-coupling or diol products for further elaboration, the choice between Diindium A and Diindium B precursors provides a predictable chemodivergence [2][3]. This is directly applicable in medicinal chemistry hit-to-lead optimization, where rapid access to structurally diverse analogs from a common aldehyde starting material accelerates structure-activity relationship (SAR) exploration without the need to reoptimize reaction conditions.

High-Purity Homoallylic Alcohol Production via Halogen Tuning

By employing 3-bromo-1-iodopropene as the precursor, the allylic diindium reagent is generated to the complete exclusion of the monoindium byproduct, delivering homoallylic alcohols in high yield without vinyloxirane contamination [1]. This scenario is critical for procurement in regulated industries (e.g., agrochemical and pharmaceutical production) where impurity profiles must be tightly controlled and the cost of chromatographic separation of closely related byproducts is prohibitive at scale.

Application
Selection Property
Validation Focus
Homoallylic amine cascade synthesis
Dianion-based sequential electrophile coupling
Imine/aryl halide cascade fidelity and step economy
Aqueous carbonyl allylation
Water-compatible Barbier reactivity
Solvent-drying elimination and impurity control
Synthetic route divergence from aldehydes
Chemodivergent diindium reactivity
Mono- vs. bis-addition pathway predictability
High-purity homoallylic alcohol production
Precursor-controlled reagent speciation
Byproduct suppression and atom economy
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